An In-depth Technical Guide to the Chemical Structure of FD&C Yellow No. 6
An In-depth Technical Guide to the Chemical Structure of FD&C Yellow No. 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological interactions of the synthetic food colorant, FD&C Yellow No. 6. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
FD&C Yellow No. 6, also known by its common names Sunset Yellow FCF and Orange Yellow S, is a synthetic azo dye widely used in food, pharmaceuticals, and cosmetics.[1][2] Its chemical identity and key properties are summarized in the table below.
| Parameter | Value | Reference(s) |
| IUPAC Name | disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate | [3] |
| Synonyms | Sunset Yellow FCF, Orange Yellow S, C.I. 15985, E110 | [2][3] |
| CAS Number | 2783-94-0 | [3] |
| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [2] |
| Molecular Weight | 452.37 g/mol | |
| Appearance | Reddish-orange crystals or powder | [4] |
| Solubility | Freely soluble in water | [5] |
| Maximum Absorption (λmax) | pH-dependent: ~480 nm at pH 1 and ~443 nm at pH 13 | [5] |
Chemical Structure
The chemical structure of FD&C Yellow No. 6 is characterized by an azo bond (-N=N-) linking a substituted naphthalene ring and a substituted benzene ring. Both aromatic rings are sulfonated, which imparts water solubility to the molecule.
Caption: Chemical structure of FD&C Yellow No. 6.
Synthesis
FD&C Yellow No. 6 is synthesized through a two-step diazotization and coupling reaction.[6][7]
Synthesis Workflow
Caption: Synthesis workflow of FD&C Yellow No. 6.
Experimental Protocol: Synthesis of FD&C Yellow No. 6
This protocol is a generalized procedure based on established chemical principles.[6][7]
Materials:
-
Sulfanilic acid (4-aminobenzenesulfonic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Schaeffer's acid (6-hydroxy-2-naphthalenesulfonic acid)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
Procedure:
-
Diazotization of Sulfanilic Acid:
-
Dissolve sulfanilic acid in a sodium carbonate solution.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite.
-
Slowly add concentrated hydrochloric acid or sulfuric acid, maintaining the temperature below 5 °C, to form the 4-sulfobenzenediazonium salt.
-
-
Azo Coupling:
-
In a separate vessel, dissolve Schaeffer's acid in a sodium hydroxide solution and cool in an ice bath.
-
Slowly add the cold diazonium salt solution to the Schaeffer's acid solution with constant stirring, maintaining a low temperature. The coupling reaction will occur, forming the crude FD&C Yellow No. 6 dye.
-
-
Isolation and Purification:
-
"Salt out" the dye by adding sodium chloride to the reaction mixture, which decreases its solubility.
-
Collect the precipitated dye by filtration.
-
Wash the dye with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
Dry the purified FD&C Yellow No. 6.
-
Analytical Methodologies
Several analytical techniques are employed for the identification and quantification of FD&C Yellow No. 6 in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the analysis of FD&C Yellow No. 6 and its impurities.[8][9][10][11]
Experimental Protocol: UHPLC-PDA Analysis of FD&C Yellow No. 6 [8][12]
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Sample Preparation:
-
For solid samples (e.g., powdered drink mix), dissolve a known weight in water or a suitable solvent.
-
For liquid samples (e.g., beverages), dilute as necessary.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the elution of the dye at its maximum absorption wavelength (around 482 nm).
-
Quantify the concentration of FD&C Yellow No. 6 by comparing its peak area to a standard curve prepared from certified reference standards.
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of FD&C Yellow No. 6 in solutions.[13][14][15]
Experimental Protocol: Quantification of FD&C Yellow No. 6 by UV-Vis Spectrophotometry [13][15]
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of FD&C Yellow No. 6 of known concentrations in distilled water.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution across the visible spectrum (e.g., 350-700 nm) to determine the wavelength of maximum absorbance (λmax), which should be around 482 nm.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution as described for HPLC analysis. Measure the absorbance of the sample solution at the λmax.
-
Quantification: Determine the concentration of FD&C Yellow No. 6 in the sample by interpolating its absorbance value on the calibration curve.
-
Biological Interactions and Signaling Pathways
Recent research has focused on the interaction of FD&C Yellow No. 6 with the gut microbiota and its potential effects on host inflammatory responses.
Metabolism by Gut Microbiota
FD&C Yellow No. 6 can be metabolized by certain species of gut bacteria.[16][17] The primary metabolic process is the reduction of the azo bond, leading to the formation of aromatic amines, such as sulfanilic acid.[16]
Caption: Metabolism of FD&C Yellow No. 6 by gut microbiota.
Inflammatory Signaling Pathway
Studies in animal models suggest that metabolites of FD&C Yellow No. 6 may trigger inflammatory responses, particularly in individuals with a genetic predisposition to inflammatory bowel disease (IBD).[18][19] This process is thought to be mediated by the Interleukin-23 (IL-23) signaling pathway.[18]
Caption: Proposed inflammatory signaling pathway involving FD&C Yellow No. 6 metabolites.
Allergic Reactions
In susceptible individuals, FD&C Yellow No. 6 can cause allergic-type reactions, including urticaria (hives), angioedema, and asthma.[1][20][21][22] The exact mechanism is not fully understood but is thought to involve non-IgE-mediated mast cell degranulation in some cases.[22]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, analysis, and biological interactions of FD&C Yellow No. 6. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry, food science, and drug development. Further research is warranted to fully elucidate the mechanisms underlying the biological effects of this widely used color additive.
References
- 1. Yellow 6: Understanding Its Applications and Potential Health Impacts [rupahealth.com]
- 2. vidhifoodcolors.com [vidhifoodcolors.com]
- 3. FD&C yellow 6 | C16H10N2Na2O7S2 | CID 17730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of the effect of Sunset yellow on the stomach and small intestine of developmental period of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunset Yellow (Yellow 6) | SIELC Technologies [sielc.com]
- 6. eCFR :: 21 CFR 74.706 -- FD&C Yellow No. 6. [ecfr.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. osti.gov [osti.gov]
- 9. Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. analysis.rs [analysis.rs]
- 15. science.valenciacollege.edu [science.valenciacollege.edu]
- 16. Gut Reactions: U of G Study Finds Food Dyes Can Harm Gut Microbes - U of G News [news.uoguelph.ca]
- 17. mdpi.com [mdpi.com]
- 18. Food colorants metabolized by commensal bacteria promote colitis in mice with dysregulated expression of interleukin-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbiomeplus.com [microbiomeplus.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. Dermatitis to FD&C yellow No. 6 dye in orange antiseptic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Case Report of Allergic Hypersensitivity to Color Additives in Slurpee® Beverages - PMC [pmc.ncbi.nlm.nih.gov]
